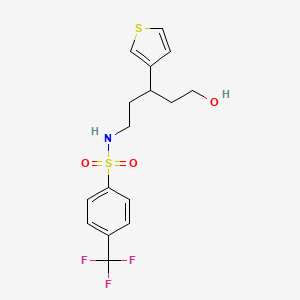

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a hydroxy-pentyl chain substituted with a thiophene ring and a 4-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, influencing both chemical reactivity and metabolic stability.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO3S2/c17-16(18,19)14-1-3-15(4-2-14)25(22,23)20-8-5-12(6-9-21)13-7-10-24-11-13/h1-4,7,10-12,20-21H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFBVNSHODNUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Attachment of the pentyl chain: This step involves the alkylation of the thiophene ring with a pentyl halide in the presence of a base such as potassium carbonate.

Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of the benzenesulfonamide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with bacterial cell membranes, making it a candidate for developing new antibiotics. Studies have shown that sulfonamide derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria, by interfering with folate synthesis pathways .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. Similar sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities with N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through multiple mechanisms, including the modulation of signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can improve cellular uptake and bioavailability . The thiophene moiety contributes to its electron-donating characteristics, potentially increasing its reactivity towards biological targets.

Case Studies

3.1 Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use in treating resistant infections .

3.2 Anticancer Research

In another investigation focusing on the anticancer activity of structurally related compounds, researchers found that certain derivatives induced significant apoptosis in human breast cancer cells (MCF-7). The study emphasized the importance of the sulfonamide group in enhancing cytotoxicity through the activation of apoptotic pathways .

Summary of Findings

The applications of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide are diverse and promising:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can participate in π-π interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties between the target compound and related sulfonamides:

Key Observations

Bioactivity :

- The oxazole-containing sulfonamide () demonstrates antimicrobial activity, suggesting that heterocyclic substituents enhance interactions with biological targets . The target compound’s thiophene may similarly engage in hydrophobic or π-stacking interactions, though its hydroxy group could improve solubility compared to benzyloxy or methyl groups in analogs .

- Fluorinated groups (e.g., -CF₃) are linked to improved metabolic resistance, as seen in patent compounds (), which may extend to the target compound .

Thiophene’s aromaticity vs. oxazole’s polarity () may alter binding affinities in biological systems or conductivity in electrochemical applications .

Environmental Impact :

- Perfluorinated sulfonamides () exhibit high environmental persistence due to C-F bonds, whereas the target compound’s single -CF₃ group may offer a balance between stability and biodegradability .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C₁₄H₁₈F₃N₁O₂S

- Molecular Weight: 295.4 g/mol

Research indicates that compounds similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide often exhibit their biological effects through the inhibition of specific signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer progression .

Anti-inflammatory Activity

Studies have shown that compounds with similar structures possess significant anti-inflammatory properties. For instance, thiazole and thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent findings suggest that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide may also exhibit anticancer effects. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds were noted to induce apoptosis in a dose-dependent manner .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Not specified | Not specified | Inhibition of NF-κB pathway |

| Anticancer | MCF-7 | 0.65 | Induction of apoptosis |

| Anticancer | MEL-8 | 2.41 | Induction of apoptosis |

Case Studies

-

Study on Anti-inflammatory Effects :

A study explored the anti-inflammatory properties of similar sulfonamide derivatives, revealing significant inhibition of TNF-alpha production in activated macrophages. This suggests that the compound may play a role in modulating inflammatory responses . -

Anticancer Efficacy :

In a comparative analysis, derivatives similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide were tested against various cancer cell lines. The results indicated that these compounds were more effective than traditional chemotherapeutics like doxorubicin in certain contexts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)benzenesulfonyl chloride and a thiophene-containing alcohol precursor. Potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) is commonly used as a base and solvent to facilitate the reaction. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical for verifying the thiophene and sulfonamide moieties. High-Performance Liquid Chromatography (HPLC) with a C18 column (methanol/water mobile phase) assesses purity (>95%). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 423.09 g/mol) .

Q. How do physicochemical properties (e.g., logP, hydrogen bonding) influence solubility and formulation?

- Methodological Answer : The compound’s logP (~3.0) and polar surface area (86.4 Ų) suggest moderate lipophilicity. Solubility can be enhanced using co-solvents like DMSO or cyclodextrin-based formulations. Hydrogen bond donor/acceptor counts (1 and 5, respectively) guide solvent selection for crystallization .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of steric hindrance from the thiophene group?

- Methodological Answer : Steric effects from the thiophene moiety can reduce coupling efficiency. Strategies include:

- Using bulky bases (e.g., DBU) to deprotonate the alcohol precursor.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Incorporating Pd-catalyzed cross-coupling for regioselective thiophene functionalization (if applicable) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions, while the thiophene moiety may engage in π-π stacking with aromatic residues. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Re-analyze batches via HPLC-MS to rule out impurities.

- Stereochemical ambiguity : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.

- Assay conditions : Standardize protocols (e.g., cell line viability assays with matched incubation times) .

Q. What role does the trifluoromethyl group play in metabolic stability and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.